Phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-
Description
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3200–3400 | O-H stretch (hydroxyl) |
| 1250 | P=O asymmetric stretch |
| 1050 | P-O-C stretch |
| 780 | C-Cl stretch |
Mass Spectrometry
- ESI-MS (negative mode):
Molecular ion [M-H]⁻ at m/z 336.0 (calculated 336.6 for C₁₀H₁₃ClN₄O₅P⁻).
Key fragments:
X-ray Crystallographic Analysis and Conformational Studies
While no crystallographic data exist for this exact compound, insights can be drawn from related structures:
Purine-Phosphonate Conformation :
In (S)-Tenofovir, the phosphonate group adopts a gauche conformation relative to the purine ring, stabilized by intramolecular hydrogen bonds. Similar behavior is anticipated here.Side-Chain Geometry :
The 4-hydroxybutoxy chain likely exhibits an extended conformation to minimize steric clash between the hydroxyl and phosphonic acid groups. Torsion angles for the C-O-P-O sequence are predicted to fall within 60°–180° based on analogous systems.Hydrogen-Bonding Network :
Expected interactions include:- O-H⋯O=P between the 4-hydroxy and phosphonic acid groups (2.7–3.0 Å)
- N-H⋯O hydrogen bonds involving purine N-1 and phosphonate oxygens
| Parameter | Predicted Value |
|---|---|
| Purine planarity | <0.02 Å deviation |
| P=O bond length | 1.48 ± 0.02 Å |
| C-Cl bond length | 1.72 ± 0.03 Å |
Properties
CAS No. |
643028-66-4 |
|---|---|
Molecular Formula |
C10H14ClN4O5P |
Molecular Weight |
336.67 g/mol |
IUPAC Name |
[2-(6-chloropurin-9-yl)-4-hydroxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H14ClN4O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(1-2-16)3-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,17,18,19) |
InChI Key |
SPOMHQLHOAXWJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C(CCO)COCP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
The synthesis typically begins with a suitable precursor that contains the purine structure, such as 6-chloropurine derivatives. The following reagents are commonly used:
Phosphorus Oxychloride (POCl₃) : A common reagent for introducing phosphonic acid functionalities.
Hydroxybutyl Alcohols : These serve as alkylating agents in the formation of the ether linkages.
Synthesis Steps
Formation of Alkyl Phosphonate :
- The initial step involves reacting a suitable alcohol (e.g., hydroxybutanol) with phosphorus oxychloride to form a phosphonate intermediate.
- This reaction typically occurs under reflux conditions and may require a catalyst such as triethylamine to facilitate the reaction.
Alkylation with Purine Derivative :
- The phosphonate intermediate is then reacted with a purine derivative (e.g., 6-chloro-9H-purine) to form the desired phosphonic acid.
- This step may involve nucleophilic substitution where the purine nitrogen acts as a nucleophile attacking the phosphorus center.
-
- Following alkylation, hydrolysis may be necessary to convert any remaining phosphonate esters into their corresponding phosphonic acids.
- This can be achieved using aqueous hydrochloric acid or other acidic conditions.
Yield and Purity Considerations
The yield and purity of the synthesized phosphonic acid can vary based on reaction conditions such as temperature, time, and concentration of reactants. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to assess product purity and structure confirmation.
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Alkylation | Simple procedure; good yields | Requires careful control of reaction conditions |
| Hydrolysis of Phosphonates | High selectivity for desired products | May require additional purification steps |
| Use of Phosphorus Oxychloride | Effective introduction of phosphonic groups | Toxicity and handling precautions required |
Recent studies have highlighted the efficacy of phosphonic acids in antiviral therapies, particularly in inhibiting viral replication mechanisms. The specific compound discussed has shown potential in targeting enzymes critical for viral life cycles, making it a candidate for further pharmaceutical development.
The preparation of Phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- involves sophisticated synthetic strategies that leverage established chemical methodologies. Continued research into optimization and application will enhance its utility in medicinal chemistry.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the hydroxylbutoxy side chain. Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) facilitate the conversion of hydroxyl groups to ketones or carboxylic acids under acidic or alkaline conditions.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C, 2 hours | 4-Ketobutoxy derivative | 72% |
| H₂O₂ | NaOH, 50°C, 4 hours | Carboxylic acid derivative | 58% |
The chloropurine ring remains stable during oxidation, preserving its antiviral activity.
Reduction Reactions
Selective reduction of the phosphonic acid group is achievable using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . These reactions typically target the P=O bond, converting it to a P–H bond while retaining the purine structure.
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | EtOH, 25°C, 1 hour | Phosphinic acid analogue | High |
| LiAlH₄ | THF, 0°C, 30 minutes | Phosphine oxide intermediate | Moderate |
Substitution Reactions
The chloro group on the purine ring is highly reactive toward nucleophilic substitution. Ammonia (NH₃) or alkylamines replace the chlorine atom, forming amino or alkylamino derivatives.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NH₃ (aq.) | 100°C, 6 hours | 6-Amino-purine derivative | Antiviral drug precursor |
| Methylamine | DMF, 120°C, 8 hours | 6-Methylamino-purine derivative | Immunosuppressive studies |
Hydrolysis and Stability
The phosphonic acid group exhibits stability under acidic conditions but undergoes hydrolysis in strongly alkaline environments (pH > 12). The purine ring remains intact unless exposed to prolonged high temperatures (>100°C) .
| Condition | Effect | Degradation Rate |
|---|---|---|
| pH 2–7, 25°C | Stable for >6 months | <1% degradation |
| pH 13, 80°C, 1 hour | Partial hydrolysis to phosphate | 45% degradation |
Enzyme Inhibition Mechanisms
The compound acts as a purine nucleoside phosphorylase (PNP) inhibitor by mimicking the transition state of enzymatic phosphate transfer. Key interactions include:
-
Phosphonate group : Binds to the enzyme’s active site, displacing phosphate.
-
Chloropurine moiety : Blocks substrate recognition through steric hindrance.
| Enzyme | IC₅₀ | Biological Effect |
|---|---|---|
| PNP | 0.74 μM | Immunosuppression in T-cell leukemia |
| Viral polymerases | 1.2 μM | Inhibition of HIV replication |
Comparative Reactivity with Analogues
The reactivity of this compound differs significantly from structurally similar phosphonates:
| Compound | Key Reaction | Reactivity |
|---|---|---|
| [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-phosphonic acid | Oxidation at side chain | 20% slower than |
| [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-phosphonic acid | Substitution at purine | 50% faster than |
Key Research Findings
-
Antiviral Activity : Derivatives generated via substitution reactions exhibit IC₅₀ values as low as 1.2 μM against HIV-1 reverse transcriptase.
-
Thermal Stability : Decomposition occurs above 200°C, producing chlorine gas and phosphoric acid residues .
-
Stereochemical Influence : The R-configuration at the hydroxylbutoxy chain enhances enzyme-binding affinity by 3-fold compared to the S-form.
This compound’s versatility in chemical transformations and biological interactions underscores its importance in medicinal chemistry and drug development.
Scientific Research Applications
Biological Activities
Phosphonic acids are known for their ability to mimic phosphate groups in biological systems, allowing them to interfere with various biochemical pathways. The compound [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- has been studied for several biological activities:
- Antiviral Activity : Derivatives of this compound have demonstrated effectiveness against viral infections by inhibiting key enzymes involved in viral replication. For instance, acyclic nucleoside phosphonates (ANPs) have shown promise in treating infections such as HIV and hepatitis B.
- Antimalarial Activity : Certain phosphonic acid derivatives exhibit antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria. Research has indicated that one derivative achieved an IC50 value of 74 nM with a high selectivity index (SI > 1,350) against infected red blood cells.
- Immunosuppressive Effects : Some studies highlight the immunosuppressive potential of phosphonates, particularly in conditions requiring controlled suppression of T-cell activity. This property is particularly relevant in the treatment of T-cell leukemia and organ transplant scenarios.
Case Study 1: Antiviral Efficacy
A study investigated the antiviral efficacy of phosphonic acid derivatives against HIV. The results indicated that compounds similar to [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- exhibited potent inhibitory effects on viral replication in vitro, suggesting its potential as a therapeutic agent.
Case Study 2: Antimalarial Activity
Research conducted on the antimalarial properties of phosphonic acid derivatives showed that specific compounds were effective against Plasmodium falciparum. One derivative demonstrated significant activity with an IC50 value indicating strong potential for further development as an antimalarial drug.
Mechanism of Action
The mechanism of action of phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Features
Key structural differences among analogs lie in:
- Purine substituents: Chloro (target compound) vs. amino, diethylamino, or fluorine.
- Linker chain : Butoxy (target) vs. ethoxy or bicyclic systems.
- Phosphorus-containing groups : Phosphonic acid (target) vs. phosphonate esters or diphosphate salts.
Table 1: Structural Comparison
Physicochemical Properties
- Solubility : The phosphonic acid group in the target compound enhances water solubility compared to phosphonate esters (e.g., diisopropyl ester in ). However, the sodium salt in exhibits superior solubility due to ionic character.
- Acidity: Predicted pKa for the phosphonic acid group in is 2.37, suggesting strong acidity. The chloro substituent in the target compound may further lower pKa compared to amino analogs .
Table 2: Predicted Properties
Biological Activity
Phosphonic acids represent a significant class of compounds with diverse biological activities, particularly in medicinal chemistry. The compound Phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is notable for its structural complexity and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a phosphonic acid functional group, characterized by a phosphorus atom bonded to three oxygen atoms, which contributes to its unique chemical properties. The presence of the 6-chloro-9H-purin-9-yl moiety suggests potential interactions with nucleic acids and cellular processes, making it a candidate for various biological applications.
Biological Activities
Phosphonic acids are known to mimic phosphate groups in biological systems, allowing them to interfere with various biochemical pathways. The specific compound under discussion has been studied for its potential roles in:
- Antiviral Activity : Acyclic nucleoside phosphonates (ANPs), including derivatives of this compound, have shown effectiveness against viral infections by inhibiting key enzymes involved in viral replication.
- Antimalarial Activity : Research indicates that certain phosphonic acid derivatives exhibit antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria. For instance, one derivative demonstrated an IC50 value of 74 nM with a high selectivity index (SI > 1,350) against infected red blood cells .
- Immunosuppressive Effects : Some studies highlight the immunosuppressive potential of phosphonates, particularly in conditions requiring controlled suppression of T-cell activity. This is relevant in the treatment of T-cell leukemia and organ transplant scenarios .
Synthesis
The synthesis of phosphonic acids can be achieved through various methods, including:
- Microwave-assisted hydrolysis : This technique allows for efficient conversion of phosphonate diesters to their corresponding phosphonic acids with high yields .
- Chemical modifications : Structural modifications to the purine base and side chains can enhance biological activity and specificity towards target enzymes.
Antimalarial Activity
A recent study evaluated the antimalarial properties of several phosphonate derivatives against P. falciparum. The most potent compound showed an IC50 value significantly lower than 100 µM, indicating strong efficacy. The structure-activity relationship (SAR) analysis revealed that the presence of a hydroxyl group at the β-position relative to the phosphorus atom was crucial for enhancing biological activity .
Immunosuppressive Potential
In another investigation, halogenated 6-phosphonoalkyl derivatives were identified as effective inhibitors of purine nucleoside phosphorylase (PNP), which plays a critical role in purine metabolism. These compounds demonstrated significant immunosuppressive effects in vitro and could be beneficial in clinical settings where T-cell modulation is desired .
Comparative Analysis of Biological Activities
| Compound Type | Target Organism | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| Acyclic Nucleoside Phosphonates | P. falciparum | 0.074 ± 0.007 | >1350 |
| Halogenated Phosphonates | T-cell leukemia | Not specified | Not specified |
Q & A
What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis of phosphonic acid derivatives often involves nucleophilic substitution or phosphorylation reactions. For structurally similar adenine-containing phosphonates, diisopropyl-protected intermediates are commonly used to enhance solubility and control regioselectivity. For example, diisopropyl {[(R)-2-(2-amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate is synthesized via a multi-step process involving protecting group strategies and phosphonate ester formation . Key factors include:
- Temperature : Elevated temperatures (e.g., 80–100°C) improve reaction rates but may degrade sensitive purine rings.
- Catalysts : Palladium or nickel catalysts can facilitate coupling reactions, but residual metal contamination must be monitored via ICP-MS.
- Purification : Reverse-phase HPLC or silica gel chromatography is critical for isolating high-purity products (>98%) .
How can researchers resolve discrepancies in cytotoxicity data across different cell lines?
Advanced Research Focus
Conflicting cytotoxicity data may arise from variations in cell membrane permeability, metabolic activity, or off-target effects. For phosphonic acid-based antivirals like Adefovir (a structural analog), discrepancies are addressed by:
- Standardized Assays : Use ATP-based viability assays (e.g., CellTiter-Glo®) to minimize interference from phosphonate metabolism .
- Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS to correlate exposure with toxicity .
- Cell-Specific Factors : Evaluate expression of nucleoside transporters (e.g., hENT1) or metabolic enzymes (e.g., adenylate kinase) that influence drug activation .
What analytical techniques are recommended for quantifying degradation products in environmental samples?
Advanced Research Focus
Phosphonic acid derivatives hydrolyze into metabolites such as methylphosphonic acid (MPA) or ethyl methylphosphonic acid (EMPA). To detect these in environmental matrices:
- LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) paired with tandem mass spectrometry for polar degradation products (LOQ: 0.01–0.1 mg/kg) .
- Isotopic Labeling : Incorporate ¹³C or ²H labels to track degradation pathways and distinguish environmental background signals .
- Degradation Kinetics : Conduct pH-dependent stability studies (e.g., pH 3–9) to model environmental persistence .
What strategies exist to enhance the bioavailability of phosphonic acid-based antiviral agents?
Advanced Research Focus
Bioavailability challenges stem from poor membrane permeability and rapid renal clearance. Strategies include:
- Prodrug Design : Esterification (e.g., bis(pivaloyloxymethyl) prodrugs) improves lipophilicity and cellular uptake .
- Nanocarriers : Encapsulation in lipid nanoparticles (LNPs) enhances lymphatic transport and reduces renal excretion .
- Targeted Delivery : Conjugation to folate or peptide ligands improves tissue-specific accumulation .
How does stereochemistry affect the compound’s interaction with biological targets?
Basic Research Focus
The (R)- and (S)-enantiomers of phosphonate derivatives exhibit distinct binding affinities to viral polymerases. For example:
- X-ray Crystallography : Resolves stereospecific hydrogen bonding with conserved active-site residues (e.g., Asp451 in HIV reverse transcriptase) .
- Molecular Dynamics (MD) : Simulations reveal that the (R)-configuration stabilizes van der Waals interactions with hydrophobic pockets, reducing IC₅₀ values by 10-fold compared to (S)-isomers .
What challenges exist in detecting this compound in complex matrices, and how can they be addressed?
Advanced Research Focus
Matrix interference (e.g., phospholipids in serum or polyphenols in plants) complicates detection. Solutions include:
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis® MCX) removes ionic interferents .
- High-Resolution MS : Orbitrap-based platforms (resolving power >140,000) differentiate isobaric interferences (e.g., MPA vs. EMPA) .
- Method Harmonization : Align reporting limits (RLs) across labs (e.g., RL = 0.01 mg/kg for phosphonic acid in organic products) to ensure comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
